

Ni-W Coatings Demonstrate Superior Hardness Over Hard Chrome, Study Reveals

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Compound of Interest

Compound Name: Nickel;tungsten

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A comprehensive analysis of experimental data highlights the potential of Nickel-Tungsten (Ni-W) coatings as a high-performance, environmentally friendly alternative to traditional hard chromium plating. The research indicates that under specific conditions, particularly after heat treatment, Ni-W coatings can exhibit significantly greater hardness than hard chrome, offering enhanced wear resistance for demanding applications in research and industrial settings.

Hard chromium coatings have long been the standard for applications requiring high hardness and wear resistance. However, the electroplating process for hard chrome involves hexavalent chromium, a substance with significant environmental and health concerns, driving the search for viable alternatives. Ni-W alloys have emerged as a promising substitute, and a review of recent studies provides compelling evidence of their superior mechanical properties.

Hardness Comparison: Ni-W vs. Hard Chrome

Experimental data consistently shows that the hardness of electrodeposited Ni-W coatings can be tailored and significantly enhanced through control of the plating process and subsequent heat treatment. In their as-deposited state, Ni-W coatings can achieve hardness values comparable to hard chrome. However, post-deposition heat treatment can increase the hardness of Ni-W coatings to levels exceeding that of hard chrome.

The hardness of hard chrome typically falls within the range of 850 to 1050 HV (Vickers Hardness). In contrast, as-deposited Ni-W coatings can exhibit hardness in the range of 635 to 750 HV. The key advantage of Ni-W coatings lies in their response to thermal processing. Heat treatment of Ni-W coatings at temperatures around 400°C can lead to a remarkable increase in

hardness, with values reaching up to 1350 HV. This significant increase is attributed to the precipitation of hard intermetallic phases, such as Ni_4W , within the coating's microstructure.

For a clear comparison, the following table summarizes the hardness values obtained from various experimental studies:

Coating Type	Condition	Vickers Hardness (HV)
Hard Chrome	As-deposited	850 - 1050
Ni-W Alloy	As-deposited	635 - 750
Ni-W Alloy	Heat-treated (approx. 400°C)	up to 1350

Experimental Protocols

The following sections detail the methodologies employed in the deposition of Ni-W and hard chrome coatings and the subsequent hardness testing.

Electrodeposition of Ni-W Coatings

Ni-W alloy coatings are typically deposited onto a substrate using an electroplating process from a bath containing nickel and tungsten salts. The composition and properties of the resulting coating are highly dependent on the bath chemistry and operating parameters.

- **Bath Composition:** A common electrolyte bath for Ni-W deposition includes nickel sulfate ($\text{NiSO}_4 \cdot 6\text{H}_2\text{O}$), sodium tungstate ($\text{Na}_2\text{WO}_4 \cdot 2\text{H}_2\text{O}$), and a complexing agent such as sodium citrate ($\text{Na}_3\text{C}_6\text{H}_5\text{O}_7 \cdot 2\text{H}_2\text{O}$).
- **Operating Parameters:**
 - **pH:** The pH of the bath is a critical parameter and is typically maintained in the range of 7.0 to 8.5.
 - **Temperature:** The bath temperature is generally kept between 60°C and 80°C.
 - **Current Density:** Direct current (DC) or pulse current (PC) can be used for deposition, with current densities typically ranging from 2 to 10 A/dm².

- **Substrate Preparation:** Prior to deposition, the substrate (e.g., steel) is thoroughly cleaned and activated to ensure good adhesion of the coating. This process typically involves degreasing, acid pickling, and rinsing.
- **Heat Treatment:** After deposition, the coated samples are often subjected to a heat treatment process to enhance their hardness. A common heat treatment involves heating the samples in a furnace at a temperature of approximately 400°C for one hour.

Hard Chrome Plating

Hard chrome plating is a well-established industrial process used to deposit a layer of chromium onto a substrate.

- **Bath Composition:** The primary constituent of a hard chrome plating bath is chromic acid (CrO_3). A catalyst, typically sulfate (SO_4^{2-}), is also present in a specific ratio to the chromic acid concentration.
- **Operating Parameters:**
 - **Temperature:** The bath is typically operated at a temperature between 50°C and 60°C.
 - **Current Density:** High current densities, generally in the range of 20 to 60 A/dm², are used.
- **Substrate Preparation:** Similar to Ni-W deposition, meticulous substrate preparation is crucial for good adhesion and involves cleaning, masking of areas not to be plated, and etching.

Vickers Microhardness Testing

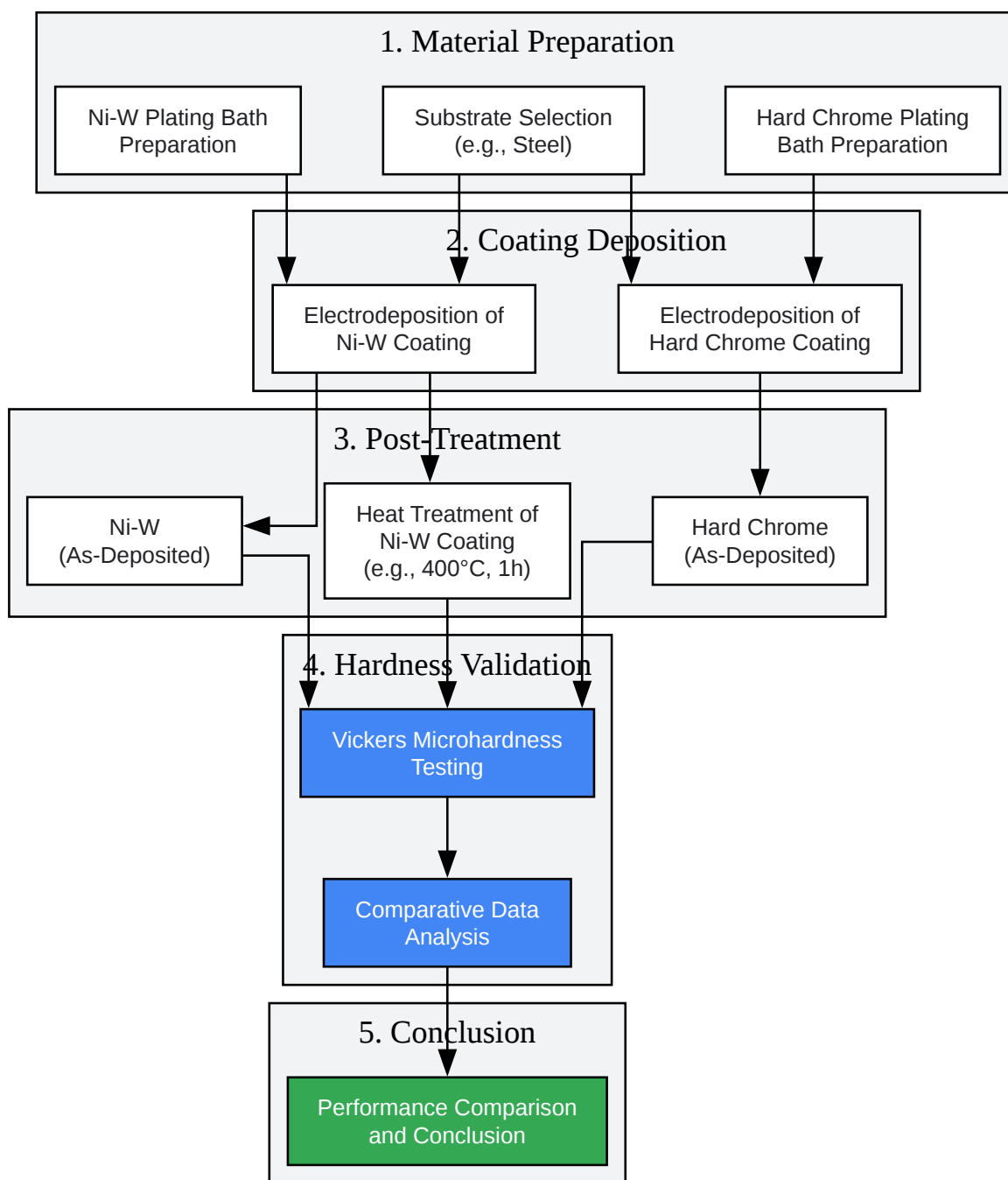
The hardness of both Ni-W and hard chrome coatings is commonly evaluated using the Vickers microhardness test. This method is suitable for thin coatings and provides a quantitative measure of the material's resistance to indentation.

- **Principle:** A diamond indenter in the shape of a square-based pyramid is pressed into the surface of the coating with a specific load.
- **Procedure:**
 - The coated sample is securely mounted on the stage of a microhardness tester.

- A predetermined load (e.g., 100 gf) is applied to the indenter for a set dwell time (e.g., 10-15 seconds).
- After the load is removed, the diagonals of the resulting indentation are measured using a microscope.
- The Vickers hardness value (HV) is calculated based on the applied load and the average length of the diagonals of the indentation.
- Standards: The testing is conducted in accordance with standards such as ASTM E384 and ISO 6507.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the comparative validation of Ni-W coating hardness against hard chrome.



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Caption: Comparative workflow for hardness validation.

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